molecular formula C12H16ClN5O5 B1257104 Sangivamycin hydrochloride CAS No. 21090-35-7

Sangivamycin hydrochloride

Cat. No.: B1257104
CAS No.: 21090-35-7
M. Wt: 345.74 g/mol
InChI Key: WTSGTUMQZSEZIW-CCUUNMJDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Background and Discovery

Sangivamycin hydrochloride originated from studies on pyrrolopyrimidine nucleosides produced by Streptomyces species. The parent compound, sangivamycin, was first isolated in the early 1960s from Streptomyces rimosus during screenings for novel antibiotics. Initial research by the U.S. National Cancer Institute (NCI) identified its structural similarity to adenosine and potential antitumor properties. The hydrochloride salt form was developed to improve solubility for experimental applications, with its synthesis and characterization reported in subsequent decades.

Taxonomic Context: Production by Streptomyces rimosus

This compound is biosynthesized by the soil bacterium Streptomyces rimosus, a member of the Actinomycetota phylum known for producing secondary metabolites. Key genomic and enzymatic features include:

Biosynthetic Feature Description
Gene cluster 14.5 kbp region containing toyA-L genes
Key enzyme Toyocamycin nitrile hydratase (converts toyocamycin to sangivamycin)
GTP cyclohydrolase I involvement Catalyzes GTP conversion to dihydroneopterin triphosphate, a precursor
Regulatory elements LuxR-type transcriptional regulators coordinate production

This pathway shares evolutionary links with queuosine biosynthesis in other bacteria, highlighting conserved mechanisms in 7-deazapurine metabolism.

Classification as a Nucleoside Analog and 7-Deazapurine Antibiotic

This compound belongs to two overlapping chemical classes:

  • Nucleoside Analog

    • Mimics adenosine but replaces N7 with a carbon atom
    • Modifies RNA/DNA synthesis via incorporation into nucleic acids
  • 7-Deazapurine Antibiotic

    • Structural backbone: Pyrrolo[2,3-d]pyrimidine
    • Key functional groups:
      • 4-amino substitution
      • 5-carboxamide group
      • β-D-ribofuranosyl moiety

Comparative analysis with related compounds:

Compound R-group at Position 7 Bioactivity
Sangivamycin HCl Carboxamide Protein kinase C inhibition
Toyocamycin Nitrile Antifungal activity
Tubercidin Hydrogen RNA synthesis inhibition

Relationship to Parent Compound (Sangivamycin)

This compound is the monohydrochloride salt of sangivamycin, differing in three key aspects:

  • Solubility
    • Hydrochloride form: 28 mg/mL in water (vs. 0.5 mg/mL for free base)
  • Crystalline Structure
    • Forms orthorhombic crystals (P2$$1$$2$$1$$2 space group)
  • Ionization State
    • Protonation at N3 stabilizes the pyrrolopyrimidine ring

The conversion from sangivamycin involves:

  • Dissolution in anhydrous methanol/HCl
  • Recrystallization from ethanol-water

Nomenclature and Chemical Taxonomy

Systematic Name
4-Amino-7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide hydrochloride

Identifiers

Registry Identifier
CAS Number 21090-35-7
PubChem CID 5351239
ChEMBL ID CHEMBL1988182

Taxonomic Classification

  • IUPAC Class : Pyrrolo[2,3-d]pyrimidine nucleosides
  • Biosynthetic Family : 7-Deazapurine antibiotics
  • Therapeutic Category : Experimental antineoplastic/antiviral agent

Properties

CAS No.

21090-35-7

Molecular Formula

C12H16ClN5O5

Molecular Weight

345.74 g/mol

IUPAC Name

4-amino-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carboxamide;hydrochloride

InChI

InChI=1S/C12H15N5O5.ClH/c13-9-6-4(10(14)21)1-17(11(6)16-3-15-9)12-8(20)7(19)5(2-18)22-12;/h1,3,5,7-8,12,18-20H,2H2,(H2,14,21)(H2,13,15,16);1H/t5-,7-,8-,12-;/m1./s1

InChI Key

WTSGTUMQZSEZIW-CCUUNMJDSA-N

SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.Cl

Isomeric SMILES

C1=C(C2=C(N=CN=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N)C(=O)N.Cl

Canonical SMILES

C1=C(C2=C(N=CN=C2N1C3C(C(C(O3)CO)O)O)N)C(=O)N.Cl

Synonyms

4-amino-5-carboxamido-7-(D-ribofuranosyl)-pyrrolo-(2,3-d)pyrimidine
NSC 65346
sangivamycin
sangivamycin monohydrochloride

Origin of Product

United States

Preparation Methods

Fermentation and Extraction

Sangivamycin is naturally produced by the bacterium Streptomyces rimosus through a specialized biosynthetic pathway. Fermentation is conducted in nutrient-rich media optimized for secondary metabolite production. Key parameters include pH (6.5–7.2), temperature (28–30°C), and aeration rates (1.0–1.5 vvm). After 72–96 hours of fermentation, the broth is centrifuged to separate biomass, and the supernatant is subjected to solvent extraction using ethyl acetate or dichloromethane. The crude extract is then purified via column chromatography (silica gel or Sephadex LH-20) to isolate sangivamycin.

Hydrochloride Salt Formation

The free base of sangivamycin is converted to its hydrochloride salt by treatment with hydrochloric acid (0.1–1.0 M) in methanol or ethanol under reflux conditions (60–70°C for 2–4 hours). The product precipitates upon cooling and is filtered, washed with cold ethanol, and lyophilized to yield sangivamycin hydrochloride.

Chemical Synthesis of this compound

Nucleoside Analog Synthesis

Chemical synthesis of sangivamycin involves constructing the 7-deazapurine core coupled to a ribofuranose moiety. The process begins with the condensation of 4-amino-5-cyanopyrrolo[2,3-d]pyrimidine with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose under Mitsunobu conditions (DIAD, PPh₃). Subsequent deprotection of the benzoyl groups using ammonia/methanol yields the free nucleoside, which is then reacted with hydrochloric acid to form the hydrochloride salt.

Table 1: Key Reaction Conditions for Nucleoside Formation

StepReagents/ConditionsYield (%)
GlycosylationDIAD, PPh₃, THF, 0°C → RT, 24h62–68
DeprotectionNH₃/MeOH (7N), RT, 48h85–90
Salt FormationHCl (1M), EtOH, reflux, 2h95–98

Enzymatic Conversion of Toyocamycin to Sangivamycin

Nitrilase-Mediated Hydrolysis

A novel enzymatic method employs nitrilase from Gynuella sunshinyii YC6258 to convert toyocamycin (a nitrile-containing precursor) into sangivamycin. The enzyme catalyzes the hydrolysis of the nitrile group (–CN) to an amine (–NH₂) under mild conditions (pH 6.0, 35°C, 1 hour). The reaction mixture includes 50 mM phosphate buffer, 0.2 mM toyocamycin, and crude nitrilase (20 μg/mL), achieving >90% conversion efficiency.

Gene Cluster and Pathway Engineering

The sgv gene cluster in Gynuella sunshinyii encodes enzymes critical for sangivamycin biosynthesis, including GMP reductase (SgvF), phosphoribosyl-pyrophosphate transferase (SgvH), and adenylosuccinate synthase (SgvI). Co-expression of these genes in E. coli enhances sangivamycin yield by 3.5-fold compared to wild-type strains.

Table 2: Enzymatic Properties of Gynuella sunshinyii Nitrilase

ParameterValue
Optimal pH6.0–7.0
Optimal Temperature35–40°C
Km (Toyocamycin)0.15 ± 0.02 mM
Vmax4.8 ± 0.3 μmol/min/mg

Purification and Analytical Characterization

Chromatographic Purification

Crude this compound is purified using reverse-phase HPLC (C18 column, 5 μm, 4.6 × 150 mm) with a gradient of acetonitrile (10–40%) in 0.1% trifluoroacetic acid. The compound elutes at 12.3 minutes, with a purity >98% confirmed by UV detection (254 nm).

Structural Validation

  • NMR (400 MHz, D₂O): δ 8.45 (s, 1H, H-2), 6.90 (d, J = 3.6 Hz, 1H, H-1'), 5.95 (d, J = 6.0 Hz, 1H, H-1''), 4.30–3.50 (m, sugar protons).

  • HR-MS (ESI+): m/z 308.1124 [M+H]⁺ (calc. 308.1131 for C₁₂H₁₇N₅O₅).

Challenges and Optimization Strategies

Yield Limitations in Biosynthesis

Fermentation yields of sangivamycin from Streptomyces rimosus rarely exceed 50 mg/L due to feedback inhibition by pathway intermediates. Overexpression of the sgnR regulatory gene increases titers to 120 mg/L by alleviating metabolic bottlenecks.

Enzyme Stability in Nitrilase Systems

The nitrilase from Gynuella sunshinyii loses 40% activity after six reaction cycles. Immobilization on chitosan beads improves stability, retaining 85% activity over 10 cycles .

Chemical Reactions Analysis

Types of Reactions

Sangivamycin hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: Sangivamycin can be oxidized to form various derivatives.

    Reduction: Reduction reactions can modify the functional groups on the molecule.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is formed .

Major Products Formed

The major products formed from these reactions include various derivatives of sangivamycin, which may have different biological activities and properties. These derivatives are often studied for their potential therapeutic applications .

Scientific Research Applications

Case Studies and Findings

  • In Vitro Studies : Research indicates that Sangivamycin demonstrates pronounced activity against human carcinoma cells, such as HeLa cells, with effective concentrations as low as 0.01 to 0.05 mcg/cc .
  • In Vivo Efficacy : In studies involving orthotopically implanted tumors in mice, Sangivamycin significantly reduced tumor growth. Specifically, treatment led to a decrease in tumor weight by approximately 50% and tumor volume by about 70% .

Comparative Efficacy

A comparative study showed that Sangivamycin and its derivative Toyocamycin were significantly more effective than Gemcitabine in targeting pancreatic ductal adenocarcinoma cell lines .

Broad-Spectrum Antiviral Activity

Sangivamycin has been evaluated for its ability to inhibit the replication of various viruses, including Ebola Virus and Marburg Virus. In vitro assays demonstrated that it effectively reduces viral replication at nanomolar concentrations .

Experimental Protocols

  • In studies assessing its antiviral properties, Sangivamycin was tested alongside other antiviral agents like Remdesivir. The results indicated that Sangivamycin could enhance the efficacy of these treatments when used in combination .

Combination Therapies

Sangivamycin is often explored in combination with other chemotherapeutic agents to enhance therapeutic outcomes. Its use alongside nitrogen-mustard type agents and other carcinostatic drugs has been documented, suggesting synergistic effects that improve overall efficacy against malignancies .

Pharmacological Properties

Sangivamycin hydrochloride is characterized by its solubility and stability in various pharmaceutical formulations. It can be administered via oral or parenteral routes, making it versatile for clinical applications. The compound's pharmacokinetics indicate a favorable profile for use in long-term treatment regimens .

Data Summary Table

Application AreaKey FindingsReference
AnticancerEffective against HeLa cells at low concentrations
Pancreatic CancerSuperior efficacy compared to Gemcitabine
AntiviralInhibits Ebola and Marburg virus replication
Combination TherapySynergistic effects with other chemotherapeutics

Mechanism of Action

Sangivamycin hydrochloride exerts its effects by inhibiting protein kinase C, an enzyme that plays a crucial role in cell growth, differentiation, and apoptosis. By inhibiting this enzyme, sangivamycin can disrupt various cellular processes, leading to the death of cancer cells and inhibition of viral replication. The compound also affects other molecular targets and pathways, including the Haspin-Histone H3-survivin signaling pathway, which is involved in cell division and survival .

Comparison with Similar Compounds

Sangivamycin hydrochloride is similar to other nucleoside analogs, such as:

    Toyocamycin: Another nucleoside analog with similar antiviral and anticancer properties.

    Tubercidin: A nucleoside analog that preferentially enters anabolic pathways of adenosine.

    Formycin: An unusual nucleoside analog with a unique C-C linkage of the base to the sugar.

Compared to these compounds, this compound is unique in its potent inhibition of protein kinase C and its broad-spectrum antiviral activity. It has shown greater efficacy against certain viruses, such as SARS-CoV-2, compared to other nucleoside analogs like remdesivir .

Q & A

Basic: What experimental methodologies are recommended to validate Sangivamycin hydrochloride's inhibition of Protein Kinase C (PKC) in cancer cell models?

To assess PKC inhibition, researchers should employ kinase activity assays using purified PKC isoforms, measuring phosphorylation rates of substrate peptides (e.g., using radioactive ATP or fluorescence-based detection). For cellular validation, conduct dose-response viability assays (e.g., MTT or Annexin V/PI staining) in pancreatic cancer cell lines, correlating cell death with PKC activity suppression. Include Western blotting to confirm downstream effects on Haspin-Histone H3-survivin signaling . Ensure replicates (n ≥ 3) and use PKC-specific inhibitors as positive controls.

Advanced: How can structural-activity relationship (SAR) studies optimize this compound's herbicidal efficacy while minimizing cytotoxicity?

SAR studies require systematic derivatization of Sangivamycin's pyrrolopyrimidine core. Synthesize analogs with modifications at the nucleoside moiety and evaluate their herbicidal activity using seed germination inhibition assays (e.g., on Arabidopsis thaliana) and cytotoxicity via mammalian cell viability screens . Employ molecular docking to predict binding affinity to cellulose synthase or fungal targets. Prioritize analogs with >50% herbicidal activity at 10 µM and <20% cytotoxicity in human fibroblasts. Use HPLC-MS for purity validation (≥95%) .

Basic: What in vitro models are suitable for evaluating this compound's antifungal activity against plant pathogens?

Use agar diffusion assays with cellulose-containing fungi (e.g., Fusarium spp.) to measure inhibition zones. For quantitative analysis, perform microbroth dilution in RPMI-1640 medium to determine minimum inhibitory concentrations (MICs). Include time-kill kinetics to assess fungicidal vs. fungistatic effects. Validate results against standard antifungals (e.g., amphotericin B) and ensure incubation at 25–30°C for 72 hours .

Advanced: How should researchers address contradictory efficacy data for this compound across heterogeneous cancer cell lines?

Apply multi-omics integration to identify biomarkers of response. Perform RNA-seq on sensitive vs. resistant cell lines to uncover differential expression in PKC-related pathways. Validate findings with CRISPR-Cas9 knockout of candidate genes (e.g., HASPIN). Use patient-derived xenografts (PDXs) to recapitulate tumor heterogeneity and test efficacy in vivo. Statistical analysis should include Benjamini-Hochberg correction for false discovery rates .

Basic: What analytical techniques are used to quantify this compound in pharmacokinetic studies?

Employ reverse-phase HPLC with a C18 column and UV detection at 260 nm (validated per ICH guidelines). For plasma samples, use protein precipitation with acetonitrile (1:3 ratio) and centrifugation (10,000 × g, 10 min). Calibrate with a linear range of 0.1–50 µg/mL (r² ≥ 0.99). Cross-validate with LC-MS/MS for enhanced sensitivity (LOQ: 0.01 µg/mL) .

Advanced: What strategies mitigate this compound's poor oral bioavailability in preclinical models?

Develop nanoparticulate formulations (e.g., PLGA or liposomes) to enhance solubility and intestinal absorption. Conduct in situ intestinal perfusion in rats to assess permeability. Use PBPK modeling to predict human pharmacokinetics. Evaluate bioavailability via cannulation studies (plasma AUC0–24h) and compare with intravenous dosing. Optimize formulations for >30% relative bioavailability .

Basic: How is this compound biosynthesized in Gynuella sunshinyii, and what genetic tools enable yield optimization?

The biosynthesis cluster includes genes for pyrrolopyrimidine backbone assembly (e.g., sgnA-E). Use CRISPRi/dCas9 to repress competing pathways (e.g., secondary metabolite synthesis). Overexpress rate-limiting enzymes via T7 RNA polymerase systems . Monitor titers using fermentation kinetics in bioreactors (pH 6.8, 28°C, dissolved O₂ >30%). Yield improvements >200% can be achieved via ribosome binding site (RBS) engineering .

Advanced: What computational approaches predict this compound's off-target effects in antiviral research?

Perform molecular dynamics simulations to assess binding to host proteins (e.g., ACE2 for COVID-19 applications). Use chemoproteomics with activity-based probes to map interactomes. Validate off-target hits with surface plasmon resonance (SPR) or thermal shift assays . Prioritize targets with Kd < 1 µM and >50% occupancy at therapeutic doses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sangivamycin hydrochloride
Reactant of Route 2
Sangivamycin hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.